2,3,5,6-Tetrachloropyridine
Overview
Description
2,3,5,6-Tetrachloropyridine is an organic compound with the molecular formula C₅HCl₄N. It is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms at the 2, 3, 5, and 6 positions on the pyridine ring. This compound is known for its significant reactivity and is used as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 2,3,5,6-tetrachloropyridine, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that the compound could potentially interact with a variety of biological targets, particularly those containing nucleophilic groups.
Mode of Action
The mode of action of this compound involves its reactivity towards nucleophiles. The compound’s electron-deficient nature makes it susceptible to nucleophilic attack, which can lead to the displacement of the halogen atoms . This reactivity can result in various chemical transformations, depending on the nature of the nucleophile and the reaction conditions .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight (216880 Da ) and its structure , could influence its pharmacokinetic behavior. For instance, its relatively low molecular weight might facilitate its absorption and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound . Furthermore, the compound’s reactivity might be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrachloropyridine plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These interactions can result in the modification of enzyme activity, either through inhibition or activation. For instance, this compound has been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell types by activating the intrinsic apoptotic pathway. Additionally, it has been observed to alter the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in the disruption of key signaling pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to induce mild oxidative stress and inflammation. At higher doses, it can cause significant toxicity, including liver and kidney damage. Threshold effects have been identified, where doses above a certain level result in severe adverse effects, including organ failure and death .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to the formation of adducts and subsequent cellular damage. The metabolic flux and levels of metabolites are significantly altered in the presence of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications can direct the compound to organelles such as the endoplasmic reticulum and lysosomes, where it can interact with specific biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrachloropyridine can be synthesized through several methods. One common approach involves the reaction of pentachloropyridine with halogenated magnesium alkyl compounds . Another method includes the electrochemical reduction of pentachloropyridine in the presence of a zinc-based catalyst . This process involves the use of cyclic voltammetry and constant potential electrolysis in an acetonitrile/water mixed solution containing zinc chloride.
Industrial Production Methods: Industrial production of this compound often involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst such as copper(I) chloride or bromide . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophilic substitution due to the electron-withdrawing effect of the chlorine atoms.
Reduction: It can be reduced to form less chlorinated pyridines using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium phenylsulfinate and various amines are used under controlled conditions to achieve regioselective substitution.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with functional groups such as sulfonyl, amino, and alkoxy groups.
Reduction: Products include trichloropyridines and dichloropyridines.
Scientific Research Applications
2,3,5,6-Tetrachloropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine can be compared with other chlorinated pyridines such as:
Pentachloropyridine: Contains one additional chlorine atom and is used as a precursor for the synthesis of this compound.
2,3,5-Trichloropyridine: Contains one less chlorine atom and exhibits different reactivity and applications.
2,3,6-Trichloropyridine: Another trichlorinated derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2,3,5,6-tetrachloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBKZJZAHWCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027467 | |
Record name | 2,3,5,6-Tetrachloropyridine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7027467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA] | |
Record name | Pyridine, 2,3,5,6-tetrachloro- | |
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Record name | 2,3,5,6-Tetrachloropyridine | |
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Boiling Point |
250.5 °C | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |
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Solubility |
Very soluble in ether, ethanol, petroleum ether | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Vapor Pressure |
0.00606 [mmHg] | |
Record name | 2,3,5,6-Tetrachloropyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
2402-79-1, 33752-16-8 | |
Record name | 2,3,5,6-Tetrachloropyridine | |
Source | CAS Common Chemistry | |
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Record name | 2,3,5,6-Tetrachloropyridine | |
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Record name | Tetrachloropyridine | |
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Record name | 2402-79-1 | |
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Record name | Pyridine, 2,3,5,6-tetrachloro- | |
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Record name | 2,3,5,6-Tetrachloropyridine | |
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Record name | 2,3,5,6-tetrachloropyridine | |
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Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Melting Point |
90.5 °C | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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